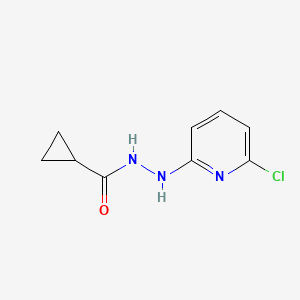

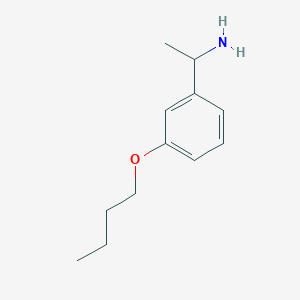

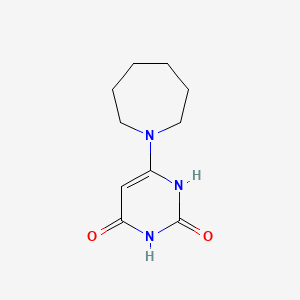

![molecular formula C21H26N2O2 B2675696 (E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine CAS No. 929871-34-1](/img/structure/B2675696.png)

(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrazine is a compound that has been used in various applications, including as a reducing agent and in the synthesis of various chemicals . It’s a hydrazine derivative and was originally developed as a treatment for malaria but was later found to have antihypertensive abilities .

Synthesis Analysis

Hydrazine can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with hydrazine hydrate . Another method involves the direct electrochemical oxidation of ammonia .Molecular Structure Analysis

The molecular structure of hydrazine consists of two nitrogen atoms bonded together, with each nitrogen atom also bonded to two hydrogen atoms .Chemical Reactions Analysis

Hydrazine can undergo various chemical reactions. For example, it can be used in the direct electrochemical oxidation of ammonia to generate hydrazine . It can also undergo a nucleophilic addition reaction .Physical And Chemical Properties Analysis

Hydrazine is a strong reducing agent and is basic in nature . It has a molecular weight of 32.0452 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The research includes efficient synthesis methods for spiro compounds, demonstrating the versatility of these molecules in organic synthesis. For instance, a study describes the one-pot synthesis of 5H-spiro[benzo[7,8]chromeno[2,3-c]pyrazole-7,3′-indoline]-2′,5,6(9H)-trione derivatives via a four-component reaction catalyzed by MgCl2, highlighting excellent yields, environmental friendliness, and short reaction times (Shen et al., 2015).

- Another study reports on the selective construction of diverse polycyclic spirooxindoles through a three-component reaction, showcasing the synthesis of complex molecules with high diastereoselectivity (Sun et al., 2020).

Applications in Biological Activities

- Compounds with spiro structures have been investigated for their antimicrobial properties. For example, a study on thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities found that certain derivatives exhibited potent activity against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole (Hafez, El-Gazzar, & Zaki, 2016).

Advances in Medicinal Chemistry

- Spiro compounds' synthesis, facilitated by catalysts like nano-Co3S4 under microwave irradiations, opens avenues for rapid and efficient production of molecules with potential medicinal applications (Khojasteh-Khosro & Shahbazi-Alavi, 2019).

- The conformational study of hydrazine derivatives bearing a chromene scaffold using quantum chemical methods, dynamic NMR, and IR spectroscopy provides insights into their structural stability, which is crucial for designing drugs with desired pharmacokinetic properties (Markova et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-ylidenehydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c22-23-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)25-18(14)13-19(17)24-20/h12-13H,1-11,22H2/b23-20+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYNYOPGQORFGO-BSYVCWPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=NN)C5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)O/C(=N/N)/C5=C4CCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-ylidene)hydrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

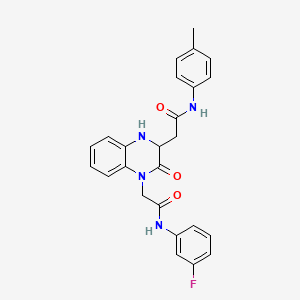

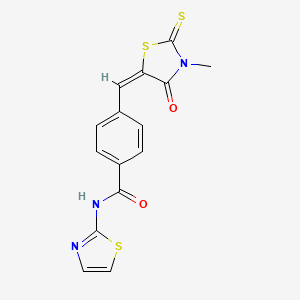

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2675613.png)

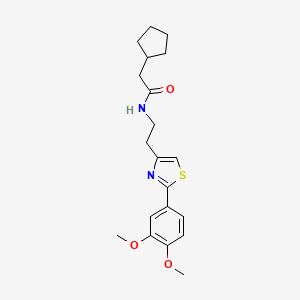

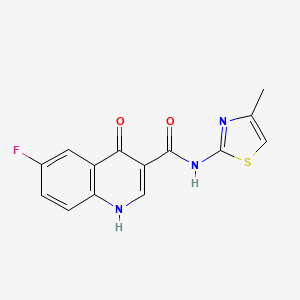

![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)

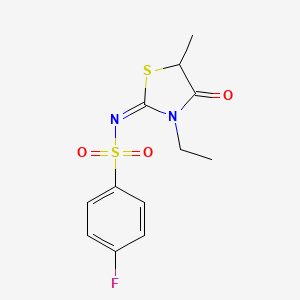

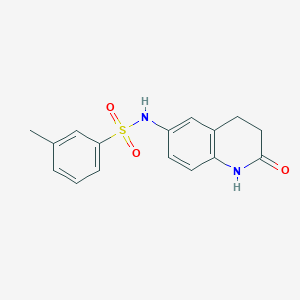

![N-(3-methoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675619.png)

![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)